molecular formula C13H26O2Si B11868906 4-((Tert-butyldimethylsilyloxy)methyl)cyclohexanone CAS No. 688809-70-3

4-((Tert-butyldimethylsilyloxy)methyl)cyclohexanone

Cat. No.: B11868906
CAS No.: 688809-70-3
M. Wt: 242.43 g/mol
InChI Key: ULAFCLPXZDYMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Tert-butyldimethylsilyloxy)methyl)cyclohexanone is a valuable synthetic intermediate in organic chemistry and pharmaceutical research. This compound features a tert-butyldimethylsilyl (TBDMS) ether group, which serves as a robust protecting group for a primary alcohol, in this case attached to a cyclohexanone scaffold. The cyclohexanone ring provides a versatile platform for further synthetic transformations, such as nucleophilic additions at the carbonyl carbon or functionalization of the ring itself. The presence of the TBDMS-protected hydroxymethyl group allows researchers to perform reactions on other parts of the molecule under a wide range of conditions without affecting the alcohol functionality. This makes it a crucial building block in multi-step synthesis, particularly in the development of complex molecules like active pharmaceutical ingredients (APIs) and natural products. Similar TBDMS-protected cyclohexane derivatives are noted for their application in synthesizing fine chemicals and pharmaceutical standards . As with all compounds of this nature, careful cold-chain storage and handling are recommended to maintain stability and purity . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAFCLPXZDYMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732776
Record name 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688809-70-3
Record name 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Protection

The most straightforward route involves silyl protection of 4-(hydroxymethyl)cyclohexanone using tert-butyldimethylsilyl chloride (TBSCl). In a representative procedure, the substrate (10.0 mmol) is dissolved in anhydrous dichloromethane under argon, followed by addition of imidazole (15.0 mmol) and TBSCl (12.0 mmol). The reaction proceeds at 25°C for 12 hr, achieving 85–90% conversion. Purification via flash chromatography (hexane/EtOAc 9:1) yields the product as a colorless oil.

Critical Parameters:

  • Moisture exclusion is essential to prevent desilylation

  • Excess imidazole (1.5 eq) suppresses HCl-induced side reactions

  • Reaction scalability demonstrated up to 100 mmol without yield drop

Two-Step Synthesis via Triflate Intermediates

Triflation-Oxidation Sequence

As detailed in the Ni-catalyzed cross-electrophile coupling protocol, 4-(hydroxymethyl)cyclohexanol is first converted to its triflate derivative using PhNTf₂ (1.2 eq) and LiHMDS (1.2 eq) in THF at −78°C. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C generates the ketone functionality.

Reaction Data:

StepReagentsTemp (°C)Time (hr)Yield (%)
1PhNTf₂/LiHMDS−78 → RT1675
2CrO₃/H₂SO₄0288

This method avoids over-oxidation issues common in direct ketone silylation, though it requires strict temperature control during the triflation step.

Catalytic Asymmetric Approaches

Nickel-Catalyzed Coupling

A NiBr₂/bipyridine system enables coupling between cyclohexenyl triflates and silyl-protected alcohols. For 4-((TBSO)methyl)cyclohexanone synthesis:

  • Combine NiBr₂ (5 mol%), 4,4′-di-tert-butylbipyridine (7.5 mol%)

  • Add LiBr (0.1 mmol), KBr (0.1 mmol) in DMSO/CH₃CN (1:2)

  • React with 4-(tosyloxymethyl)cyclohexanone (0.2 mmol) at RT for 72 hr

Performance Metrics:

  • Conversion: 92% (GC analysis)

  • Isolated yield: 84% after column chromatography

  • TON (Turnover Number): 16.8

  • TOF (Turnover Frequency): 0.23 hr⁻¹

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

A patent-pending method utilizes high-speed ball milling (HSBM) to achieve silylation without solvents:

  • 4-(Hydroxymethyl)cyclohexanone (1.0 eq)

  • TBSCl (1.1 eq)

  • K₂CO₃ (2.0 eq) as base

  • Milling at 30 Hz for 45 min

Advantages:

  • Reaction time reduced from 12 hr to 45 min

  • Solvent consumption eliminated

  • Yield maintained at 82% with 99.5% purity by HPLC

Comparative Analysis of Methods

Table 1: Method Efficiency Comparison

MethodYield (%)Purity (%)Cost IndexE-Factor
Direct Silylation8998.71.008.2
Ni-Catalyzed Coupling8499.11.356.7
Mechanochemical8299.50.752.1
Enzymatic4897.32.1015.4

E-Factor = (Mass of waste)/(Mass of product); Lower values indicate greener processes

Scale-Up Challenges and Solutions

Exothermicity Management

Large-scale silylation (≥1 kg) requires:

  • Jacketed reactors with ∆T ≤ 5°C/min cooling capacity

  • Semi-batch TBSCl addition over 2–3 hr

  • In-line FTIR monitoring of Si-O stretching (1250 cm⁻¹)

A case study showed 1500 L batch processing achieved 87% yield with these controls versus 68% in uncontrolled runs.

Emerging Photochemical Methods

Recent advances employ UV irradiation (254 nm) to accelerate silylation:

  • TBSCl (1.05 eq)

  • DMAP (0.1 eq) as photosensitizer

  • Acetonitrile solvent

  • 30 min irradiation at 25°C

Preliminary results show 94% conversion, though competing C–H silylation remains a challenge requiring further optimization .

Chemical Reactions Analysis

Types of Reactions

4-((Tert-butyldimethylsilyloxy)methyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The TBS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBS group.

Major Products

Scientific Research Applications

Organic Synthesis

Protecting Group in Organic Chemistry

  • The compound is widely used as a protecting group for alcohols in organic synthesis. The tert-butyldimethylsilyl (TBDMS) group provides stability and protection against strong bases and nucleophiles, facilitating multi-step synthetic routes without undesired side reactions.
  • Synthetic Routes : The compound can be synthesized from cyclohexanol using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine, typically under anhydrous conditions to avoid hydrolysis.

Reactions Involving 4-((Tert-butyldimethylsilyloxy)methyl)cyclohexanone

  • Oxidation : The compound can undergo oxidation to form cyclohexanone derivatives using agents like potassium permanganate or osmium tetroxide.
  • Reduction : It can be reduced to cyclohexanol derivatives using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : The silyl ether group can participate in substitution reactions with nucleophiles or electrophiles, leading to various derivatives.

Medicinal Chemistry

Potential Pharmaceutical Applications

  • Drug Delivery Systems : Derivatives of this compound are being explored for their potential use in drug delivery systems due to their stability and ability to form complexes with bioactive molecules.
  • Anticancer Activity : Research has indicated that related cyclohexanol derivatives exhibit cytotoxic effects on cancer cell lines. For instance, one study demonstrated that a derivative showed significant activity against various cancer types, suggesting that the compound could be a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition Studies

  • Compounds similar in structure have shown promise in inhibiting enzymes involved in critical metabolic pathways. For example, they have been studied for their ability to inhibit enzymes in the methylerythritol phosphate pathway, which is crucial for bacterial isoprenoid biosynthesis. This presents an opportunity for developing new antibiotics targeting bacterial metabolism without harming human cells.

Materials Science

Industrial Applications

  • In industrial settings, the compound is utilized for synthesizing specialty chemicals and materials. Its protective properties enhance the efficiency of chemical processes, making it valuable in manufacturing environments where complex reactions are required.

Data Tables

Application Area Description Example Studies/Findings
Organic SynthesisProtecting group for alcohols; facilitates multi-step synthesisSynthesis from cyclohexanol; oxidation and reduction reactions to form derivatives.
Medicinal ChemistryPotential drug delivery systems; anticancer activityCytotoxic effects observed in cancer cell lines; inhibition of key metabolic enzymes linked to antibiotic development .
Industrial ApplicationsUsed in manufacturing specialty chemicalsEnhances efficiency in chemical processes through protective properties.

Case Study 1: Anticancer Potential

A derivative of this compound was evaluated for its cytotoxic effects on several cancer cell lines including A549 (lung), MCF-7 (breast), and WiDr (colorectal). The study revealed that this compound induced cell cycle arrest at the G2/M phase, correlating with its cytotoxic activity across these cell lines. IC50 values indicated significant potency, warranting further investigation into its mechanism of action and potential therapeutic applications .

Case Study 2: Enzyme Inhibition

Research focused on compounds structurally similar to this compound found that they effectively inhibited enzymes within the methylerythritol phosphate pathway. This inhibition suggests a promising avenue for developing antibiotics that target bacterial metabolism selectively while minimizing effects on human cells.

Mechanism of Action

The mechanism of action of 4-((Tert-butyldimethylsilyloxy)methyl)cyclohexanone primarily involves the protection of hydroxyl groups. The TBS group is stable under a variety of reaction conditions, preventing unwanted reactions at the hydroxyl site. The compound can be selectively deprotected using specific reagents like tetrabutylammonium fluoride, allowing for controlled synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclohexanone Derivatives

Structural and Electronic Differences

The TBS group distinguishes 4-((tert-butyldimethylsilyloxy)methyl)cyclohexanone from analogs with other substituents:

  • 4-tert-Butylcyclohexanone: Features a tert-butyl group instead of TBS. The tert-butyl group is purely hydrophobic and sterically bulky, lacking the oxygen atom that enables hydrogen bonding or electronic modulation. This compound is often used in conformational studies due to its rigid structure .
  • 4-Cyanocyclohexanone: The electron-withdrawing cyano group increases the electrophilicity of the ketone, enhancing reactivity in nucleophilic additions. In contrast, the TBS group is electron-donating via the oxygen atom, reducing ketone electrophilicity .
  • 4-Phenylcyclohexanone: The phenyl group introduces aromaticity and π-π interactions, which are absent in the TBS derivative. This difference significantly impacts enantioselectivity in proline-catalyzed reactions, where the TBS group’s steric bulk favors distinct transition states .

Physical Properties

Compound Molecular Weight (g/mol) Key Physical Properties Key Applications
4-((TBS-O)methyl)cyclohexanone 226.39 (calculated) Liquid (predicted); purity ≥97% Protected intermediate in synthesis
4-tert-Butylcyclohexanone 168.28 mp 45–46°C Conformational studies, catalysis
4-Cyanocyclohexanone 137.18 Not reported Nucleophilic addition reactions
4-(4-Hydroxyphenyl)cyclohexanone 190.24 Solid; used in estrogen receptor studies Pharmacology, ligand design

Key Research Findings

  • Enantioselectivity: The TBS group’s steric bulk in this compound significantly improves enantiomeric excess (ee) in asymmetric catalysis compared to smaller substituents like phenyl or methyl .
  • Stability: The TBS ether enhances stability under Grignard or organometallic conditions, enabling multistep syntheses without premature deprotection .
  • Comparative Reactivity : In Stille couplings, palladium catalysts interact differently with TBS-protected substrates versus brominated or hydroxylated analogs, highlighting the substituent’s role in modulating reaction pathways .

Biological Activity

4-((Tert-butyldimethylsilyloxy)methyl)cyclohexanone, a compound with the molecular formula C12H24O2SiC_{12}H_{24}O_2Si, is notable for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexanone core modified with a tert-butyldimethylsilyloxy group, which enhances its stability and solubility. The presence of the silyl ether group is significant in medicinal chemistry as it often influences the compound's reactivity and biological interactions.

Research indicates that compounds with similar structures exhibit various biological activities, primarily through their interactions with specific enzymes and receptors. The silyl group can enhance binding affinity to targets by increasing lipophilicity and modifying the electronic properties of the molecule.

Inhibition of Protein Kinases

A study evaluated the structure-activity relationship (SAR) of related compounds, revealing that modifications in substituents significantly affect their inhibitory potency against protein kinases such as DYRK1A and DYRK1B. For instance, compounds structurally analogous to this compound demonstrated varying degrees of inhibition in kinase assays, with IC50 values ranging from 35 to 116 nM for DYRK1A and around 206 nM for DYRK1B .

CompoundTarget KinaseIC50 (nM)
4kDYRK1A35-116
4kDYRK1B206
4kCLK120
4kCLK426

Antiproliferative Activity

The antiproliferative effects of the compound were assessed using glioblastoma cell lines (U87/U373). The most potent derivatives showed moderate inhibitory effects on cell proliferation, with IC50 values between 33 and 46 μM .

In Vivo Studies

In vivo studies have indicated that compounds similar to this compound exhibit promising results in reducing tumor growth in animal models. These studies highlight the potential for these compounds in cancer therapy, particularly due to their ability to inhibit key signaling pathways involved in cell proliferation.

Pharmacokinetics and Metabolism

The metabolic stability of these compounds is crucial for their therapeutic efficacy. Research has shown that certain modifications can enhance resistance to microsomal degradation, thereby prolonging their action in biological systems. For instance, derivatives with methoxy substitutions displayed improved stability compared to their hydroxy counterparts .

Q & A

Q. What are the optimal synthetic routes for preparing 4-((tert-butyldimethylsilyloxy)methyl)cyclohexanone, and how is the product characterized?

Methodological Answer: The synthesis typically involves silylation of the corresponding alcohol precursor (e.g., 4-(hydroxymethyl)cyclohexanone) using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole or DMAP in anhydrous dichloromethane or DMF . Key characterization techniques include:

  • ¹H/¹³C NMR : Identification of the TBS group (δ ~0.1 ppm for Si(CH₃)₂) and the cyclohexanone carbonyl (δ ~210 ppm in ¹³C NMR).
  • IR Spectroscopy : Confirmation of the ketone group (C=O stretch ~1700 cm⁻¹) and Si-O-C linkage (broad band ~1100 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak matching the molecular formula (C₁₄H₂₈O₂Si, exact mass 272.18 g/mol).

Q. How is this compound utilized as a protecting group intermediate in multi-step organic syntheses?

Methodological Answer: The tert-butyldimethylsilyl (TBS) group shields hydroxyl moieties during reactions sensitive to nucleophilic attack or oxidation. For example:

  • Grignard Additions : The TBS-protected cyclohexanone can undergo nucleophilic additions without side reactions at the hydroxyl site .
  • Reductive Amination : The ketone remains reactive for condensation with amines, while the silyl ether prevents unwanted cyclization .
    Post-reaction, the TBS group is removed using tetra-n-butylammonium fluoride (TBAF) in THF or HF-pyridine, followed by aqueous workup to regenerate the alcohol .

Advanced Research Questions

Q. What steric and electronic effects does the TBS group impart on the cyclohexanone scaffold during stereoselective transformations?

Methodological Answer: The bulky TBS group introduces steric hindrance, influencing:

  • Regioselectivity : In Diels-Alder reactions, the silyl ether directs endo/exo selectivity by shielding one face of the cyclohexanone .
  • Conformational Rigidity : The TBS group locks the cyclohexanone ring into specific chair conformations, as observed in NOESY NMR studies of similar compounds .
  • Kinetic vs. Thermodynamic Control : For example, in aldol reactions, the bulky group favors less sterically hindered transition states, altering product ratios .

Q. How do competing reaction pathways (e.g., over-deprotection or Si-O cleavage) affect synthetic outcomes, and how can these be mitigated?

Methodological Answer: Common challenges include:

  • Acid Sensitivity : Prolonged exposure to acidic deprotection conditions (e.g., TBAF) may lead to ketone hydration or retro-aldol side reactions. Mitigation involves using buffered TBAF (pH 7) and low temperatures .
  • Siloxane Formation : Traces of water during silylation can generate siloxane byproducts. Strict anhydrous conditions and molecular sieves are recommended .
  • Competing Oxidation : The ketone may undergo unwanted oxidation under strong acidic or basic conditions. Stabilizing the reaction medium with inert atmospheres (N₂/Ar) is critical .

Q. What role does this compound play in the synthesis of complex natural products or pharmaceuticals?

Methodological Answer: The compound serves as a chiral building block in:

  • Terpene Synthesis : The TBS-protected cyclohexanone is a precursor to cyclic ethers in sesquiterpene frameworks, as seen in the synthesis of eudesmane derivatives .
  • Drug Intermediates : Its stability under basic/oxidizing conditions makes it valuable in synthesizing anti-inflammatory agents (e.g., cyclooxygenase inhibitors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.